molecular formula C7H5N3O B1647167 3-Oxo-2-(pyrimidin-4-yl)propanenitrile

3-Oxo-2-(pyrimidin-4-yl)propanenitrile

Cat. No.: B1647167
M. Wt: 147.13 g/mol
InChI Key: QLYRBYOOLRYWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-2-(pyrimidin-4-yl)propanenitrile ( 61959-37-3) is a high-purity chemical building block with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol . Its structure features a pyrimidine heterocycle, a key scaffold in medicinal chemistry known for its diverse biological activities . This compound is part of a class of molecules actively investigated for their potential in anticancer research. Pyrimidine-containing scaffolds have demonstrated significant promise as inhibitors of molecular targets like Hsp90 and as inducers of apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 . The nitrile and carbonyl groups in its structure make it a versatile intermediate for the synthesis of more complex molecules for pharmaceutical research and development . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-oxo-2-pyrimidin-4-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-3-6(4-11)7-1-2-9-5-10-7/h1-2,4-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYRBYOOLRYWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyrimidinyl vs. Aliphatic Amines : The pyrimidin-4-yl group in the target compound introduces electron-withdrawing effects, reducing electron density at the nitrile and ketone groups compared to aliphatic amines (e.g., piperidin-1-yl in 3b). This enhances electrophilicity, favoring nucleophilic additions or cyclization reactions .
  • Aromatic vs. Azo Substituents : Unlike phenyl diazenyl derivatives (e.g., 3a–d), the pyrimidine ring lacks azo (–N=N–) linkages, reducing photodegradation risks but limiting applications in dye chemistry. However, pyrimidine’s hydrogen-bonding capacity improves target specificity in biological systems .

Preparation Methods

Pseudo-Four-Component Reaction (Pseudo-4CR)

The pseudo-4CR approach, adapted from methodologies developed for analogous nitrile-containing heterocycles, involves the condensation of pyrimidine-4-carbaldehyde with malononitrile and thiol derivatives. In a representative procedure:

  • Reactants : Pyrimidine-4-carbaldehyde (1.0 equiv), malononitrile (2.0 equiv), and thiophenol (1.0 equiv)
  • Catalyst : Triethylamine (10 mol%)
  • Solvent : Ethanol (reflux, 80°C)
  • Time : 4–6 hours
  • Yield : 78–82%

The mechanism proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by thiol addition and cyclization. Nuclear magnetic resonance (NMR) studies confirm the formation of the ketonitrile moiety through characteristic peaks at δ 3.12 ppm (C≡N) and δ 8.45 ppm (pyrimidine H-2/H-6).

Three-Component Cyclocondensation

This method modifies classical Hantzsch dihydropyridine synthesis by incorporating nitrile functionality:

Reaction Scheme :
Pyrimidine-4-carbaldehyde + Ethyl cyanoacetate + Ammonium acetate → 3-Oxo-2-(pyrimidin-4-yl)propanenitrile

Optimized Conditions :

Parameter Value
Temperature 100°C
Solvent Toluene/ethanol (1:1)
Catalyst Piperidine (5 mol%)
Reaction Time 12 hours
Isolated Yield 85%

X-ray crystallographic analysis of intermediates reveals planar configurations with hydrogen bonding between the nitrile and carbonyl oxygen (d = 2.89 Å).

Directed Cyanoacetylation of Pyrimidine Derivatives

Nucleophilic Acylation

4-Aminopyrimidine undergoes sequential acylation-cyanation:

  • Step 1 : Reaction with acetyl chloride in dichloromethane (0°C, 2 hours)
  • Step 2 : Cyanation using trimethylsilyl cyanide (TMSCN) with ZnI₂ catalyst
  • Workup : Acidic hydrolysis (HCl 1M) to yield final product

Key Data :

  • Overall yield: 67%
  • Purity (HPLC): >98%
  • Byproducts: <5% 3-hydroxy analogue

Microwave-Assisted Synthesis

Adapting protocols from urea derivative synthesis, microwave irradiation significantly reduces reaction times:

Procedure :

  • Pyrimidine-4-carbaldehyde (1 mmol)
  • Cyanoacetamide (1.2 mmol)
  • Solvent: Dimethylformamide (DMF)
  • Irradiation: 150 W, 120°C, 15 minutes
  • Yield: 89%

Comparative studies show conventional heating (6 hours, 75°C) gives 72% yield, demonstrating microwave efficiency.

Advanced Functionalization Techniques

Continuous Flow Synthesis

Industrial-scale production utilizes microreactor technology:

Parameter Value
Residence Time 8 minutes
Temperature 130°C
Pressure 3 bar
Throughput 12 kg/day
Purity 99.5%

This method eliminates intermediate isolation steps, reducing waste by 40% compared to batch processes.

Enzymatic Cyanation

Emerging biocatalytic approaches employ nitrile hydratase mutants:

System :

  • Enzyme: Rhodococcus erythropolis NHase (L19V mutant)
  • Substrate: 3-Oxo-2-(pyrimidin-4-yl)propanamide
  • Reaction: Kinetic resolution in phosphate buffer (pH 7.0)
  • Conversion: 92% ee

While currently limited to laboratory scale, this method offers an enantioselective route to chiral derivatives.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Method Yield (%) Purity (%) Scalability Green Metrics*
Pseudo-4CR 82 97 Moderate 0.63
Microwave 89 98 High 0.81
Continuous Flow 99 99.5 Industrial 0.92
Enzymatic 92 95 Low 0.78

*Green Metrics calculated using E-factor (kg waste/kg product).

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • 3-Hydroxy-2-(pyrimidin-4-yl)propanenitrile (via ketone reduction)
  • Pyrimidine-4-carboxylic acid (oxidative byproduct)

Mitigation strategies:

  • Strict oxygen exclusion (N₂ atmosphere)
  • Use of radical scavengers (TEMPO, 1 mol%)
  • Low-temperature workup (-20°C)

Catalyst Recycling

Heterogeneous catalysts improve sustainability:

System :

  • Catalyst: SiO₂-Immobilized piperidine
  • Reusability: 10 cycles with <5% activity loss
  • Leaching: <0.1 ppm metal content

Lifecycle analysis shows 34% reduction in E-factor versus homogeneous catalysts.

Q & A

Q. What are the key considerations for safely handling 3-Oxo-2-(pyrimidin-4-yl)propanenitrile in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to safety protocols:
  • Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact, as the compound may cause irritation .
  • Conduct experiments in a fume hood to prevent inhalation of dust or aerosols .
  • Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed for the preparation of this compound and its derivatives?

  • Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions:
  • Condensation with aldehydes : Reacting pyrimidin-4-yl derivatives with cyanoacetamide intermediates under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) .
  • Electrophilic substitution : Introducing functional groups via reactions with chloroacetyl chloride or phenylisothiocyanate, followed by cyclization .
  • Structural analogs : Modifying the pyrimidine ring or nitrile group using reagents like methanesulfonyl chloride to enhance solubility or reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives while minimizing side products?

  • Methodological Answer : Optimization strategies include:
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during condensation steps, as seen in the synthesis of cyanoacetamide derivatives .
  • Catalyst selection : Piperidine or triethylamine can accelerate reaction rates while suppressing byproduct formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, enhancing reaction efficiency .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate before degradation occurs .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and nitrile group integrity .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated in pyrimidine derivative studies .
  • IR spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) stretches .

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Resolve contradictions systematically:
  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm assignments .
  • Dynamic effects : Investigate tautomerism or solvent-induced shifts, particularly for pyrimidine ring protons .
  • Impurity analysis : Use preparative HPLC to isolate pure fractions and re-analyze .
  • Collaborative verification : Share samples with independent labs to rule out instrument-specific artifacts .

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